

Chemical Identity and Structural Information

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Compound Focus: Oxytocin antiparallel dimer

Cat. No.: S12882438

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The table below summarizes the key chemical and regulatory information for Oxytocin EP Impurity B.

Property	Description
Chemical Name (IUPAC)	(2S,2'S)-1,1'-((4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,39-Diamino-7,27-bis(2-amino-2-oxoethyl)-10,30-bis(3-amino-3-oxopropyl)-13,33-di((S)-sec-butyl)-16,36-bis(4-hydroxybenzyl)-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decaazacyclotetracontane-4,24-dicarbonyl)bis(N-((S)-1-((2-amino-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide) [1] [2]
CAS Number	20054-93-7 [3] [4] [1]
Molecular Formula	C ₈₆ H ₁₃₂ N ₂₄ O ₂₄ S ₄ [3] [4] [2]
Molecular Weight	2014.39 g/mol [4] [5]
Common Synonyms	Oxytocin Antiparallel Dimer (EP); β-Oxytocin dimer [3] [4] [6]
Pharmacopeial Status	Included in EP and listed as a "Anti-parallel Dimer-Oxytocin" in USP [7] [5]

Primary Role and Analytical Applications

Oxytocin EP Impurity B is primarily used as a **reference standard** in analytical chemistry for quality control of oxytocin Active Pharmaceutical Ingredients (APIs) and finished drug products [3] [1]. Its main applications include:

- **Analytical Method Development & Validation (AMV):** Used to develop and validate specific, accurate, and precise chromatographic methods for detecting and quantifying this impurity [3] [5].
- **Quality Control (QC) Testing:** Serves as a benchmark in routine QC to ensure oxytocin batches contain impurity levels within specified safety limits [3] [2].
- **Regulatory Submissions:** Its use is critical for generating data for **Abbreviated New Drug Applications (ANDA)** and other regulatory filings to demonstrate product quality and control [3] [5].

Regulatory and Quality Control Context

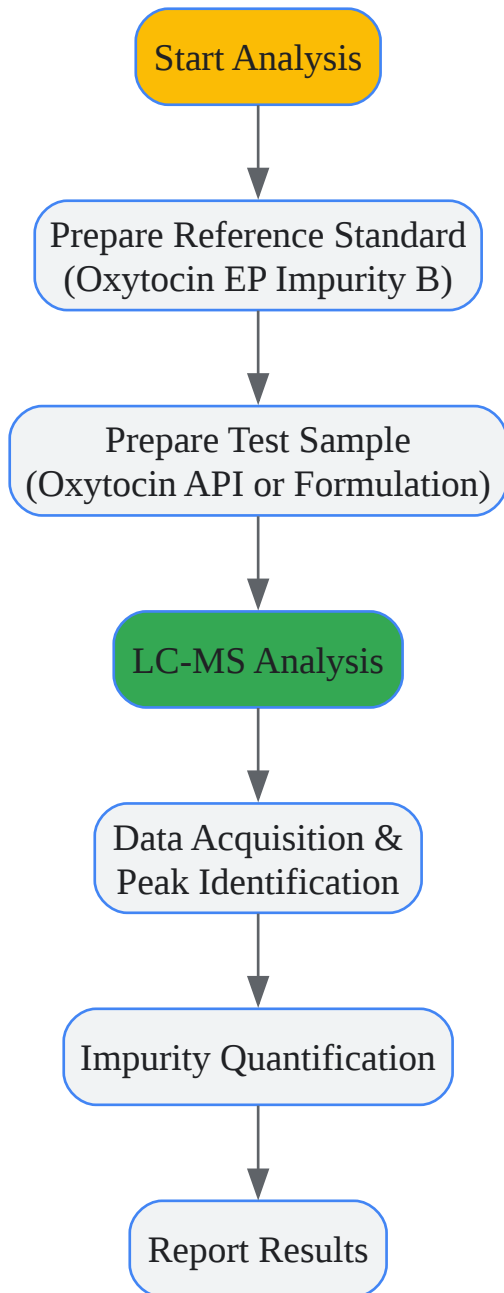
Controlling related peptide impurities like Oxytocin EP Impurity B is a crucial part of oxytocin pharmaceutical quality. A 2021 study highlights that synthetic oxytocin materials can contain a range of structurally related impurities, with one study material found to contain **31.1 mg/g of total related impurities** [8]. Pharmacopeial standards like USP specify that the sum of all impurity responses in a sample should not exceed 5% of the main oxytocin peak area [9].

Analytical Methodologies for Identification and Quantification

The identification and accurate quantification of Oxytocin EP Impurity B and other related substances require highly resolving analytical techniques.

- **Liquid Chromatography-High-Resolution Mass Spectrometry (LC-hrMS):** A key methodology enables simultaneous identification and precise quantification of multiple peptide impurities in a single run [8]. This method was successfully used to identify and quantify **18 different structurally related impurities** in a synthetic oxytocin material [8].
- **Standard Chromatographic Conditions:** Pharmacopeial methods for oxytocin assay and impurity analysis typically use reversed-phase chromatography (e.g., C18 column) with a gradient elution mixing aqueous phosphate buffer and an acetonitrile-water mixture, with detection at **220 nm** [9].

The following workflow diagram illustrates the typical process for analyzing this impurity in a quality control setting:



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Handling and Storage Guidelines

As a peptide reference standard, Oxytocin EP Impurity B requires careful handling to maintain stability and integrity.

- **Storage:** Store at **2-8°C** in a refrigerator [3] [4].
- **Shipping:** Typically shipped at ambient temperature [3] [6].
- **Safety and Handling:** Always refer to the Safety Data Sheet (SDS). Use appropriate personal protective equipment (PPE), handle in a well-ventilated area, and avoid contact with skin, eyes, and clothing [1].
- **Intended Use:** This product and similar reference standards are **for analytical purposes only and not for human use** [3] [1].

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References

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